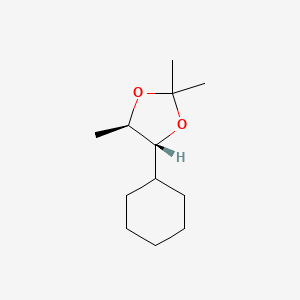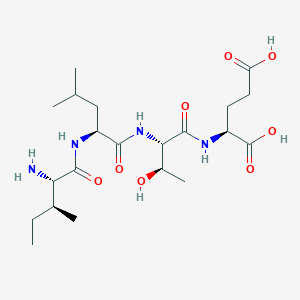
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is an organic compound characterized by the presence of a phenol group substituted with a 4-ethenylcyclohexyl and a 4-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- typically involves the alkylation of phenol with 4-ethenylcyclohexyl and methyl groups. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the alkylation process. The specific details of the synthetic route can vary, but common methods include Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Applications De Recherche Scientifique
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The phenol group can participate in hydrogen bonding and other interactions, while the cyclohexyl and methyl groups can influence the compound’s overall conformation and binding affinity. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4-ethyl-2-methyl-
- Phenol, 4-(4-ethylcyclohexyl)-2-methyl-
- Phenol, 4-(4-ethenylcyclohexyl)-3-methyl-
Uniqueness
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is unique due to the specific positioning of the 4-ethenylcyclohexyl and 4-methyl groups on the phenol ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
574703-29-0 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-(4-ethenylcyclohexyl)-4-methylphenol |
InChI |
InChI=1S/C15H20O/c1-3-12-5-7-13(8-6-12)14-10-11(2)4-9-15(14)16/h3-4,9-10,12-13,16H,1,5-8H2,2H3 |
Clé InChI |
ADHZWFPPNTYPEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2CCC(CC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)

![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)

![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)



![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)

![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
